molecular formula C9H14O B14698915 2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane CAS No. 20401-26-7

2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane

Cat. No.: B14698915
CAS No.: 20401-26-7
M. Wt: 138.21 g/mol
InChI Key: JVIBKOXKFFDQRL-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane is an organic compound characterized by its unique structure, which includes an oxirane ring and a dimethylbutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane typically involves the reaction of 3,3-dimethyl-1-butyne with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as silver or other transition metals can be employed to facilitate the epoxidation reaction, ensuring consistent product quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes, depending on the conditions and reagents used.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to open the oxirane ring and form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reactive species. Molecular targets include enzymes that catalyze epoxide reactions, and pathways involving nucleophilic attack on the oxirane ring.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-butyne: A precursor in the synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane.

    2-(3,3-Dimethylbut-1-yn-1-yl)-1,4-dimethylbenzene: Another compound with a similar structural motif but different reactivity and applications.

Uniqueness

This compound is unique due to its combination of an oxirane ring and a dimethylbutynyl group. This structure imparts distinct reactivity, making it valuable in synthetic chemistry and industrial applications. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility.

Properties

CAS No.

20401-26-7

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-(3,3-dimethylbut-1-ynyl)-2-methyloxirane

InChI

InChI=1S/C9H14O/c1-8(2,3)5-6-9(4)7-10-9/h7H2,1-4H3

InChI Key

JVIBKOXKFFDQRL-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C#CC(C)(C)C

Origin of Product

United States

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